![molecular formula C8H18N3O8P B12469357 [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cidofovir dihydrate is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a broad spectrum of DNA viruses, including herpesviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cidofovir dihydrate is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final product. The key steps include:
Formation of the intermediate: Cytosine is reacted with a phosphonate ester to form an intermediate compound.
Hydrolysis: The intermediate is hydrolyzed to yield cidofovir.
Crystallization: The final product is crystallized to obtain cidofovir dihydrate.
Industrial Production Methods
Industrial production of cidofovir dihydrate involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cidofovir dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cidofovir.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include various derivatives of cidofovir that may have different antiviral properties .
Scientific Research Applications
Cidofovir dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with DNA.
Biology: Investigated for its effects on viral replication and its potential use against other viral infections.
Medicine: Primarily used to treat CMV retinitis in AIDS patients. .
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Cidofovir dihydrate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form, which competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. This incorporation disrupts further DNA chain elongation, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: Used to treat CMV infections, similar to cidofovir but with a different mechanism of activation.
Foscarnet: An antiviral agent that also inhibits viral DNA polymerase but does not require phosphorylation for activation
Uniqueness
Cidofovir dihydrate is unique in its broad-spectrum activity against various DNA viruses and its ability to inhibit viral DNA polymerase without requiring activation by viral kinases. This makes it effective against viruses that have developed resistance to other antiviral drugs .
Properties
IUPAC Name |
[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKARFMSZDBYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149394-66-1 |
Source


|
| Record name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
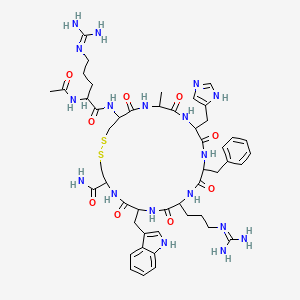
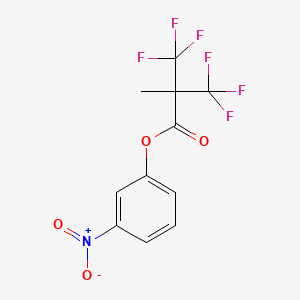
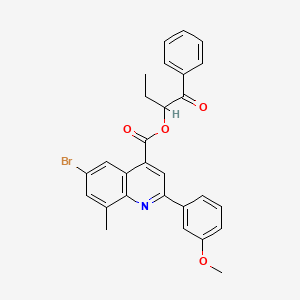
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)


![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)
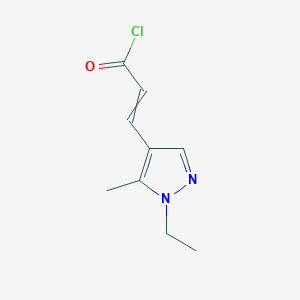
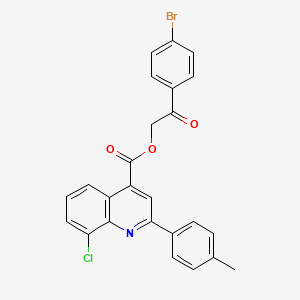

![[3-({4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methoxyphosphonic acid; bis(tris buffer)](/img/structure/B12469340.png)
